REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.C([Li])CCC.[CH2:14]([Sn:18](Cl)([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17]>CCOCC>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([Sn:18]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:14][CH2:15][CH2:16][CH3:17])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.14 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
tributyltin chloride
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
partitioned between ether and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=NC1)[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |